DNA intercalator 2

Description

Structure

2D Structure

Properties

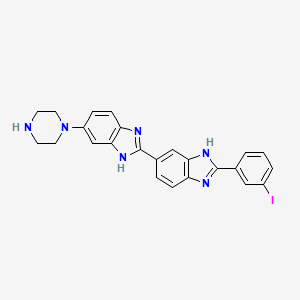

Molecular Formula |

C24H21IN6 |

|---|---|

Molecular Weight |

520.4 g/mol |

IUPAC Name |

2-(3-iodophenyl)-6-(6-piperazin-1-yl-1H-benzimidazol-2-yl)-1H-benzimidazole |

InChI |

InChI=1S/C24H21IN6/c25-17-3-1-2-15(12-17)23-27-19-6-4-16(13-21(19)29-23)24-28-20-7-5-18(14-22(20)30-24)31-10-8-26-9-11-31/h1-7,12-14,26H,8-11H2,(H,27,29)(H,28,30) |

InChI Key |

IGDRAJNTZKOMAW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)I |

Origin of Product |

United States |

Foundational & Exploratory

"DNA intercalator 2" binding affinity and specificity

An In-depth Technical Guide to the DNA Binding Affinity and Specificity of Daunorubicin (B1662515)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the DNA binding properties of Daunorubicin, a potent anthracycline antibiotic widely used in cancer chemotherapy. Understanding the affinity and specificity of its interaction with DNA is crucial for the rational design of new anticancer agents and for optimizing existing therapeutic strategies. Daunorubicin exerts its cytotoxic effects through a dual mechanism: intercalation into the DNA double helix and inhibition of topoisomerase II, leading to the stabilization of the enzyme-DNA cleavable complex and subsequent cell death.[1][2][3][4][5][6][7][8]

Binding Affinity of Daunorubicin

The binding affinity of Daunorubicin to DNA has been quantified using various biophysical techniques. The association constant (K_a) or binding constant (K_b) is a measure of the strength of the interaction between the drug and DNA. A higher K_a value indicates a stronger binding affinity. The data presented below have been compiled from studies employing spectrophotometry, fluorescence spectroscopy, and computerized curve-fitting procedures.

Table 1: Quantitative Binding Affinity Data for Daunorubicin

| Binding Constant (K_a or K_b) (M⁻¹) | Experimental Conditions | Method |

| 1.0 - 1.2 x 10⁵ | 37°C, in the presence of 10% serum | Optical Method (Scatchard Plot)[9] |

| 1.27 x 10⁶ | Not specified | Difference Spectroscopic Analysis[10] |

| 7.8 x 10⁴ | Phosphate buffer (pH 7.4) with NaCl | UV-Vis Spectrophotometry, Voltammetry[11] |

| 6.20 x 10⁴ | 301 K, Phosphate buffer | Fluorescence Spectroscopy[12] |

Note: The variation in binding constants can be attributed to differences in experimental conditions such as temperature, ionic strength, and the specific techniques employed.

DNA Sequence Specificity

Daunorubicin does not bind randomly to DNA but exhibits a notable preference for certain nucleotide sequences. This specificity is a key determinant of its biological activity and has been elucidated primarily through DNase I footprinting and transcription-inhibition assays.

Table 2: DNA Sequence Specificity of Daunorubicin

| Affinity Level | Preferred Sequences | Experimental Technique |

| Highest Affinity | 5'-CA[13] | DNase I Footprinting, Transcription-Inhibition Assay |

| Two adjacent G/C base pairs flanked on the 5' side by an A/T base pair[14] | X-ray Crystallography | |

| Modest Affinity | 5'-GC, 5'-CG, 5'-CT, 5'-TC, 5'-AC[13] | DNase I Footprinting, Transcription-Inhibition Assay |

| Poor Affinity | 5'-AA, 5'-AT, 5'-TA[13] | DNase I Footprinting, Transcription-Inhibition Assay |

The daunosamine (B1196630) sugar residue of the molecule is directed toward the minor groove upon intercalation.[14] Interestingly, modifications to this sugar moiety can significantly alter sequence specificity. For instance, epimerization of the 3'-amino group results in a marked preference for a guanine (B1146940) at the -2 position, a base that is typically excluded by the parent drug.[15][16] This highlights the critical role of specific drug substituents in determining base sequence selectivity.[15]

Mechanism of Action: Intercalation and Topoisomerase II Inhibition

Daunorubicin's primary mechanism of action involves a two-pronged attack on DNA metabolism. First, the planar aromatic chromophore of the molecule inserts itself, or intercalates, between DNA base pairs.[2][4][17] This intercalation unwinds the DNA helix and physically obstructs the processes of replication and transcription.[3][4]

Simultaneously, Daunorubicin inhibits the function of topoisomerase II, a critical enzyme responsible for managing DNA topology by creating and resealing double-strand breaks.[2][5] Daunorubicin stabilizes the "cleavable complex," a transient intermediate where topoisomerase II is covalently bound to the broken DNA ends.[1][6] By preventing the re-ligation of these breaks, the drug introduces permanent DNA lesions, which trigger cell cycle arrest and apoptosis (programmed cell death).[2][5]

Caption: Daunorubicin's dual mechanism of action leading to apoptosis.

Experimental Protocols

The determination of Daunorubicin's binding affinity and specificity relies on a suite of established biophysical and molecular biology techniques.

General Experimental Workflow

The logical flow for characterizing a DNA intercalator like Daunorubicin typically involves initial binding confirmation followed by quantitative affinity and specificity analysis.

Caption: General workflow for characterizing a DNA intercalating agent.

Methodology Details

-

UV-Visible Spectrophotometry:

-

Principle: This technique measures the change in the absorbance spectrum of Daunorubicin upon binding to DNA. Intercalation typically leads to hypochromism (decreased absorbance) and a bathochromic shift (red shift) in the maximum wavelength.

-

Protocol Outline: A solution of Daunorubicin at a constant concentration is titrated with increasing concentrations of a DNA solution (e.g., calf thymus DNA). The absorbance is measured after each addition at the wavelength of maximum absorbance for the drug (around 480 nm).[18] The binding constant is then calculated by fitting the absorbance data to a suitable binding isotherm model, such as the Scatchard plot.[9]

-

-

Fluorescence Spectroscopy:

-

Principle: The intrinsic fluorescence of Daunorubicin is quenched upon intercalation into DNA. This quenching is a result of the altered microenvironment and energy transfer between the drug and the DNA bases.

-

Protocol Outline: The fluorescence emission spectrum of a Daunorubicin solution is recorded upon excitation at its absorption maximum (~480 nm).[19] Aliquots of a stock DNA solution are incrementally added, and the decrease in fluorescence intensity is measured. The data can be analyzed using the Stern-Volmer equation to determine if the quenching is static (due to complex formation) or dynamic.[12] The binding constant and the number of binding sites can be calculated from the fluorescence quenching data.[12]

-

-

Isothermal Titration Calorimetry (ITC):

-

Principle: ITC directly measures the heat released or absorbed during a binding event. It is a powerful tool that provides a complete thermodynamic profile of the interaction in a single experiment, including the binding constant (K_a), enthalpy change (ΔH), and stoichiometry (n).[20][21]

-

Protocol Outline: A solution of Daunorubicin in the syringe is titrated into a sample cell containing the DNA solution.[21] The instrument measures the differential heat required to maintain zero temperature difference between the sample and reference cells. The resulting thermogram shows heat pulses for each injection, which are integrated to determine the enthalpy change. Fitting this data to a binding model yields the thermodynamic parameters.[22]

-

-

DNase I Footprinting:

-

Principle: This method identifies the specific DNA sequences where a ligand binds. A DNA fragment, radio- or fluorescently-labeled at one end, is lightly digested by the DNase I enzyme. In the presence of a bound ligand like Daunorubicin, the DNA backbone at the binding site is protected from cleavage.

-

Protocol Outline: A DNA fragment of known sequence (50-200 base pairs) is end-labeled.[23] The labeled DNA is incubated with varying concentrations of Daunorubicin. The mixture is then briefly treated with DNase I under conditions that ensure, on average, only one cut per DNA molecule. The resulting DNA fragments are separated by size on a high-resolution polyacrylamide gel. The binding sites appear as "footprints"—gaps in the ladder of bands compared to a control lane without the drug.[23][24]

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Daunorubicin? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Topoisomerases inhibition and DNA binding mode of daunomycin–oligoarginine conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. mdpi.com [mdpi.com]

- 9. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. analysis-of-binding-of-daunorubicin-and-doxorubicin-to-dna-using-computerized-curve-fitting-procedures - Ask this paper | Bohrium [bohrium.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The 5'-CA DNA-sequence preference of daunomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Daunorubicin - Wikipedia [en.wikipedia.org]

- 15. Change of the sequence specificity of daunorubicin-stimulated topoisomerase II DNA cleavage by epimerization of the amino group of the sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Daunorubicin-Loaded DNA Origami Nanostructures Circumvent Drug Resistance Mechanisms in a Leukemia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Daunomycin interaction with DNA: microcalorimetric studies of the thermodynamics and binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Thermodynamic and cellular studies of doxorubicin/daunorubicin loaded by a DNA tetrahedron for diagnostic imaging, chemotherapy, and gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mybiosource.com [mybiosource.com]

- 24. Footprinting reveals that nogalamycin and actinomycin shuffle between DNA binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Photophysical Profile of DNA Intercalator 2: A Technical Guide to Quantum Yield and Photostability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum yield and photostability of "DNA Intercalator 2," a designation representing a class of molecules that bind to DNA by inserting themselves between base pairs. For the purpose of this guide, we will focus on two widely-used and well-characterized DNA intercalators: the traditional dye, Ethidium (B1194527) Bromide (EtBr), and the newer generation cyanine (B1664457) dye, SYBR Green I. This document will serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key processes to aid in research and development.

Quantitative Photophysical Properties

The efficacy of a DNA intercalator as a fluorescent probe or a therapeutic agent is intrinsically linked to its photophysical properties. The fluorescence quantum yield dictates the brightness of the probe, while photostability determines its longevity and reliability under illumination.

Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For DNA intercalators, the quantum yield often increases dramatically upon binding to DNA, as the rigid environment of the DNA helix restricts non-radiative decay pathways.

| Intercalator | Condition | Fluorescence Quantum Yield (Φ) | Reference |

| Ethidium Bromide (EtBr) | In water | ~0.023 | [1] |

| Bound to DNA | ~0.15 | ||

| SYBR Green I | Unbound in solution | Minimal fluorescence | [2] |

| Bound to dsDNA | ~0.8 | ||

| YOYO-1 | Bound to DNA | > 0.5 | |

| Gilvocarcin V (GV) | In solution (triplet yield) | 7.6% | [3] |

| Intercalated in DNA (triplet yield) | 25.8% | [3] |

Table 1: Comparative Fluorescence Quantum Yields of Representative DNA Intercalators. This table summarizes the quantum yields of common DNA intercalators in both their free and DNA-bound states, highlighting the significant enhancement upon intercalation.

Photostability

Photostability refers to the ability of a fluorophore to resist photodegradation or photobleaching upon exposure to light. High photostability is crucial for applications requiring prolonged or intense illumination, such as live-cell imaging and high-resolution microscopy.

| Intercalator | Relative Photostability | Observations |

| Ethidium Bromide (EtBr) | High | Generally considered photostable for standard gel documentation. |

| SYBR Green I | Low to Moderate | Less stable than EtBr.[4] Prone to degradation under prolonged UV or blue-light exposure. Stability is poor in alkaline Tris buffer during storage. |

| GelRed™ | Very High | Designed as a highly stable and safer alternative to EtBr. |

| GelGreen™ | Very High | Similar to GelRed in terms of high photostability. |

Table 2: Comparative Photostability of Representative DNA Intercalators. This table provides a qualitative comparison of the photostability of common DNA intercalators.

Experimental Protocols

Accurate and reproducible measurement of quantum yield and photostability is essential for the characterization of any new DNA intercalator. The following sections provide detailed methodologies for these key experiments.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Principle: If a standard and a sample have the same absorbance at the same excitation wavelength, it is assumed that they absorb the same number of photons. The ratio of their integrated fluorescence intensities is then equal to the ratio of their quantum yields.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Standard fluorophore with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

Sample of "this compound"

-

High-purity dsDNA (e.g., calf thymus DNA)

-

Appropriate buffer solution (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the standard (e.g., 10⁻⁵ M Quinine Sulfate in 0.1 M H₂SO₄).

-

Prepare a stock solution of the "this compound" in the desired buffer.

-

Prepare a stock solution of dsDNA in the same buffer.

-

-

Absorbance Measurements:

-

Record the UV-Vis absorbance spectra of a series of dilutions of both the standard and the sample (in the presence of a saturating concentration of dsDNA).

-

Prepare at least five dilutions for each, with absorbances at the excitation wavelength ranging from 0.01 to 0.1 to avoid inner filter effects.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength of the spectrofluorometer to a wavelength where both the standard and the sample have significant absorbance.

-

Record the fluorescence emission spectra for all prepared solutions of the standard and the sample. Ensure the experimental conditions (e.g., excitation/emission slit widths, detector voltage) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

The quantum yield of the sample (Φₓ) can be calculated using the following equation: Φₓ = Φₛ * (Gradₓ / Gradₛ) * (ηₓ² / ηₛ²) where:

-

Φₛ is the quantum yield of the standard.

-

Gradₓ and Gradₛ are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

ηₓ and ηₛ are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).

-

-

Assessment of Photostability

This protocol describes a method to quantify the rate of photodegradation of a DNA-intercalated fluorophore.

Principle: The photostability of a fluorescent molecule is assessed by measuring the decrease in its fluorescence intensity or absorbance over time while being continuously exposed to an excitation light source.

Materials:

-

Spectrofluorometer with a time-scan mode or a fluorescence microscope with a camera.

-

Light source (e.g., UV lamp, laser, or the excitation source of the fluorometer/microscope).

-

Solution of "this compound" complexed with dsDNA.

-

Control solution of a known photostable or photolabile dye.

Procedure:

-

Sample Preparation:

-

Prepare a solution of the DNA-intercalator complex at a concentration that gives a strong initial fluorescence signal.

-

-

Photobleaching Experiment:

-

Place the sample in the spectrofluorometer or on the microscope stage.

-

Continuously illuminate the sample with the chosen light source at a fixed intensity.

-

Record the fluorescence intensity at regular intervals over a defined period. For rapid bleaching, this might be every second for several minutes. For more stable dyes, it could be every minute for an hour or longer.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time.

-

The data can be fitted to an exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

-

The photobleaching rate constant (k) can also be calculated from the fit.

-

Visualizing Mechanisms and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language.

Figure 1: Mechanism of DNA Intercalation and Cellular Consequences.

Figure 2: Workflow for Photophysical Characterization.

References

An In-depth Technical Guide on the Discovery and Synthesis of Daunorubicin

For Researchers, Scientists, and Drug Development Professionals

Introduction: Discovery and Clinical Significance

Daunorubicin (B1662515), a pivotal anthracycline antibiotic, marked a significant breakthrough in oncology following its discovery in the 1950s from the soil bacterium Streptomyces peucetius.[1][2] This natural product was among the first identified to exhibit potent antitumor activities, paving the way for a new era in cancer therapeutics.[2] Daunorubicin is a cornerstone of chemotherapy regimens, particularly for treating acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[3] Its clinical efficacy stems from its primary mechanism of action: DNA intercalation and the subsequent inhibition of topoisomerase II, which disrupts DNA replication and transcription in rapidly dividing cancer cells.[4] Despite its success, the clinical use of daunorubicin is associated with significant side effects, most notably cardiotoxicity, which has driven extensive research into the development of safer and more effective analogs.

Mechanism of Action: A Multi-pronged Cellular Assault

Daunorubicin exerts its cytotoxic effects through a multifaceted mechanism of action that ultimately leads to cancer cell death.

-

DNA Intercalation : The planar tetracyclic ring structure of daunorubicin inserts itself between DNA base pairs, causing the double helix to unwind. This distortion of the DNA structure interferes with the binding of enzymes essential for DNA replication and transcription.

-

Topoisomerase II Inhibition : Daunorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication. By trapping this complex, the drug prevents the re-ligation of DNA strands, leading to the accumulation of single and double-strand breaks. These DNA breaks trigger a cascade of cellular responses that culminate in programmed cell death (apoptosis).

-

Generation of Reactive Oxygen Species (ROS) : The quinone moiety of daunorubicin can undergo redox cycling, leading to the formation of highly reactive free radicals. These ROS can cause oxidative damage to various cellular components, including lipids, proteins, and nucleic acids, further contributing to cytotoxicity.

-

Membrane and Gene Regulation Effects : Daunorubicin can also interact with cell membranes, affecting ion transport and cellular signaling pathways. Furthermore, by intercalating into DNA, it can modulate the binding of transcription factors, thereby altering the expression of genes involved in cell cycle control and apoptosis.

Biosynthesis Pathway

Daunorubicin is a natural product biosynthesized by Streptomyces peucetius. The biosynthesis occurs in three main stages:

-

Aglycone Moiety Synthesis : The tetracyclic aglycone, ε-rhodomycinone, is assembled from one propionyl-CoA and nine malonyl-CoA units by a type II polyketide synthase.

-

Sugar Moiety Biosynthesis : The deoxysugar, TDP-L-daunosamine, is synthesized from D-glucose-1-phosphate.

-

Glycosylation and Post-Modification : The aglycone and sugar moieties are then linked, followed by a series of tailoring steps to yield the final daunorubicin molecule. The final step in the biosynthesis of the related doxorubicin (B1662922) is the hydroxylation of daunorubicin at the C-14 position.

Caption: A simplified diagram of the daunorubicin biosynthesis pathway.

Quantitative Data

The interaction of daunorubicin with DNA has been quantified using various biophysical techniques. This data is crucial for understanding its mechanism of action and for the rational design of new derivatives.

| Parameter | Value | Method | Reference |

| DNA Binding Constant (K) | 0.10 - 0.12 x 10^6 M^-1 | Optical Method (Scatchard Plot) | |

| DNA Binding Constant (K) | 7.8 x 10^4 L·mol^−1 | Voltammetry and UV-Vis Spectrophotometry | |

| Cmax (Liposomal formulation) | 24.8 µg/mL | Pharmacokinetic Study | |

| tmax (Liposomal formulation) | 2 h | Pharmacokinetic Study | |

| Volume of Distribution | 1.91 L/m^2 | Pharmacokinetic Study |

Experimental Protocols

The characterization of DNA intercalators like daunorubicin relies on a suite of well-established experimental protocols.

Spectroscopic Analysis of DNA Binding

UV-Visible and fluorescence spectroscopy are powerful tools to study the binding of small molecules to DNA.

-

Objective : To determine the binding affinity and mode of interaction of daunorubicin with DNA.

-

Principle : Intercalation of daunorubicin into the DNA double helix leads to changes in its absorption and fluorescence spectra. These changes can be monitored to calculate binding parameters.

-

Methodology :

-

Prepare solutions of daunorubicin and calf thymus DNA in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

For UV-Vis titration, keep the concentration of daunorubicin constant and incrementally add DNA. Record the absorption spectrum after each addition.

-

For fluorescence titration, excite the daunorubicin at its absorption maximum and record the emission spectrum in the presence of increasing concentrations of DNA.

-

Analyze the spectral changes to determine the binding constant (K) and the number of binding sites (n) using appropriate models, such as the Scatchard plot.

-

DNA Viscometry

Viscometry is a classical method to demonstrate the lengthening of DNA upon intercalation.

-

Objective : To confirm that daunorubicin binds to DNA via an intercalative mechanism.

-

Principle : The intercalation of a molecule between DNA base pairs increases the length of the DNA helix, leading to an increase in the viscosity of the DNA solution.

-

Methodology :

-

Prepare a solution of linear DNA fragments (e.g., sonicated calf thymus DNA) in a suitable buffer.

-

Measure the flow time of the DNA solution using a capillary viscometer at a constant temperature.

-

Add aliquots of a concentrated daunorubicin solution to the DNA and measure the flow time after each addition.

-

Calculate the relative specific viscosity at each drug concentration. An increase in viscosity is indicative of DNA lengthening and intercalation.

-

Agarose (B213101) Gel Electrophoresis

This technique can be used to visualize the effect of daunorubicin on DNA mobility.

-

Objective : To assess the interaction of daunorubicin with DNA.

-

Principle : The binding of daunorubicin to DNA can alter its conformation and charge, leading to a change in its migration through an agarose gel.

-

Methodology :

-

Incubate plasmid DNA with varying concentrations of daunorubicin.

-

Load the samples onto an agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide).

-

Perform electrophoresis to separate the DNA forms.

-

Visualize the DNA bands under UV light. Changes in the mobility of the DNA bands in the presence of daunorubicin indicate an interaction.

-

Caption: A typical experimental workflow for characterizing a DNA intercalator.

Signaling Pathways

The DNA damage induced by daunorubicin triggers several downstream signaling pathways, most notably the DNA damage response (DDR) and apoptosis.

Topoisomerase II Poisoning and DNA Damage Response

Daunorubicin's inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks (DSBs). These DSBs are recognized by cellular sensors, such as the MRE11-RAD50-NBS1 (MRN) complex, which in turn activates the ATM (Ataxia-Telangiectasia Mutated) kinase. Activated ATM then phosphorylates a host of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor p53. This signaling cascade leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, the initiation of apoptosis.

Caption: Signaling pathway of daunorubicin-induced DNA damage and cell cycle arrest.

Conclusion

Daunorubicin remains a clinically important anticancer agent, and its discovery was a landmark in the history of chemotherapy. Its multifaceted mechanism of action, centered on DNA intercalation and topoisomerase II inhibition, provides a powerful means of killing cancer cells. However, the associated toxicities necessitate the continued search for safer and more effective analogs. A thorough understanding of its discovery, synthesis, mechanism of action, and the cellular pathways it affects is essential for researchers and clinicians working to improve cancer treatment.

References

In Vitro Characterization of DNA Intercalator 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of a novel DNA intercalating agent, designated "DNA Intercalator 2." The document details the core methodologies and experimental protocols necessary to elucidate its mechanism of action and biological activity. Key characterization techniques covered include biophysical assays to confirm DNA intercalation, enzymatic assays to determine effects on DNA processing enzymes, and cell-based assays to assess cytotoxicity. All quantitative data are summarized in structured tables, and experimental workflows and signaling pathways are visualized using diagrams to facilitate a clear understanding of the compound's profile.

Introduction

DNA intercalators are a class of molecules that insert themselves between the base pairs of the DNA double helix.[1] This mode of binding can induce significant conformational changes in the DNA structure, interfering with crucial cellular processes such as replication and transcription.[1] Consequently, DNA intercalators are widely investigated and utilized as therapeutic agents, particularly in oncology.[2]

"this compound" is a novel synthetic compound with a planar aromatic structure suggestive of DNA intercalating potential. This guide outlines a systematic in vitro approach to characterize its DNA binding properties and biological effects.

Biophysical Characterization of DNA Binding

The initial characterization of this compound involves a series of biophysical assays to confirm its interaction with DNA and elucidate its binding mode.

Spectroscopic Analysis: UV-Visible and Fluorescence Titration

Spectroscopic methods provide initial evidence of DNA-ligand interaction. Intercalation typically results in hypochromism (decreased absorbance) and a bathochromic shift (redshift) in the UV-Visible spectrum of the compound. Fluorescence spectroscopy can also be employed, as the fluorescence of the compound may be enhanced or quenched upon binding to DNA.

Table 1: Spectroscopic Data for this compound Interaction with Calf Thymus DNA (CT-DNA)

| Parameter | Value |

| UV-Visible Spectroscopy | |

| λmax (free compound) | 480 nm |

| λmax (DNA-bound) | 488 nm |

| Hypochromicity at saturation | 25% |

| Binding Constant (Kb) | 1.5 x 105 M-1 |

| Fluorescence Spectroscopy | |

| Excitation Wavelength | 480 nm |

| Emission Wavelength (free) | 520 nm |

| Emission Wavelength (bound) | 515 nm |

| Fluorescence Change | Quenching |

Experimental Protocol: UV-Visible Spectroscopic Titration

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

-

Prepare a stock solution of calf thymus DNA (CT-DNA) in the same buffer and determine its concentration by measuring the absorbance at 260 nm.

-

In a quartz cuvette, place a fixed concentration of this compound.

-

Record the initial UV-Visible spectrum (e.g., from 300 to 600 nm).

-

Incrementally add small aliquots of the CT-DNA stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes.

-

Record the spectrum after each addition.

-

Correct the spectra for the dilution effect.

-

Analyze the changes in absorbance and wavelength to determine the binding constant (Kb).

Ethidium (B1194527) Bromide (EtBr) Displacement Assay

This competitive binding assay confirms the intercalative binding mode. Ethidium bromide is a well-known DNA intercalator that exhibits a significant increase in fluorescence upon binding to DNA. A compound that competes for the same intercalation sites will displace EtBr, leading to a decrease in fluorescence.[3][4]

Table 2: Ethidium Bromide Displacement Assay Results

| Parameter | Value |

| IC50 (Concentration of this compound to displace 50% of EtBr) | 15 µM |

| Apparent Binding Constant (Kapp) | 1.2 x 105 M-1 |

Experimental Protocol: Ethidium Bromide Displacement Assay

-

Prepare a solution of CT-DNA and ethidium bromide in a suitable buffer.

-

Incubate the solution to allow for the formation of the DNA-EtBr complex, resulting in a stable, high fluorescence signal.

-

Measure the initial fluorescence intensity (Excitation: ~520 nm, Emission: ~590 nm).[3]

-

Add increasing concentrations of this compound to the DNA-EtBr complex solution.

-

After each addition, incubate for 5 minutes to reach equilibrium.

-

Measure the fluorescence intensity.

-

Plot the percentage of fluorescence quenching against the concentration of this compound to determine the IC50 value.

Viscometry

Intercalation lengthens the DNA double helix to accommodate the inserted molecule, leading to an increase in the viscosity of a DNA solution.[5][6] This method is a classic and definitive test for an intercalative binding mode.[5]

Table 3: Viscometric Analysis of this compound Binding to Linearized DNA

| [this compound] / [DNA] Ratio | Relative Viscosity (η/η0)1/3 |

| 0.0 | 1.00 |

| 0.1 | 1.05 |

| 0.2 | 1.11 |

| 0.3 | 1.16 |

| 0.4 | 1.22 |

| 0.5 | 1.27 |

Experimental Protocol: DNA Viscosity Measurement

-

Prepare solutions of sonicated, rod-like DNA fragments in a buffer.

-

Use a capillary viscometer maintained at a constant temperature (e.g., 25°C).[5]

-

Measure the flow time of the buffer (t0) and the DNA solution (tDNA).

-

Add increasing concentrations of this compound to the DNA solution.

-

Measure the flow time (t) after each addition.

-

Calculate the relative viscosity (η/η0) using the formula: η/η0 = (t - t0) / (tDNA - t0).

-

Plot (η/η0)1/3 versus the binding ratio ([Compound]/[DNA]). A linear increase is indicative of intercalation.

Enzymatic Assays

DNA intercalators can interfere with the function of enzymes that process DNA, such as topoisomerases.

Topoisomerase I Unwinding Assay

DNA intercalators unwind the DNA helix. This unwinding can be detected by a topoisomerase I relaxation assay. In the presence of an intercalator, topoisomerase I will introduce supercoils into relaxed circular DNA to compensate for the unwinding caused by the intercalator.[7][8]

Table 4: Topoisomerase I Unwinding Assay Results

| This compound Conc. (µM) | Result |

| 0 | Relaxed DNA |

| 5 | Partially supercoiled DNA |

| 10 | Mostly supercoiled DNA |

| 20 | Highly supercoiled DNA |

| 40 | Highly supercoiled DNA |

Experimental Protocol: Topoisomerase I Unwinding Assay

-

Incubate supercoiled plasmid DNA (e.g., pBR322) with human topoisomerase I in the reaction buffer. This will result in the relaxation of the supercoiled DNA.

-

In parallel, incubate relaxed plasmid DNA with topoisomerase I and varying concentrations of this compound.[7]

-

Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).[9]

-

Analyze the DNA topology by agarose (B213101) gel electrophoresis.

-

Stain the gel with a DNA stain (e.g., SYBR Green) and visualize it under a UV transilluminator.[10] The conversion of relaxed DNA to a supercoiled form indicates intercalation.[7]

Cellular Assays

Cell-based assays are crucial for determining the biological activity of this compound, particularly its cytotoxic effects on cancer cells.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.

Table 5: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) after 72h exposure |

| HeLa (Cervical Cancer) | 8.5 |

| MCF-7 (Breast Cancer) | 12.2 |

| A549 (Lung Cancer) | 15.8 |

| HCT116 (Colon Cancer) | 9.1 |

Experimental Protocol: MTT Assay

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[12]

-

Treat the cells with a range of concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic drug as a positive control.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.[12]

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[11]

-

Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[13]

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of this compound.

Mechanism of Action: DNA Intercalation and Cellular Consequences

Caption: Signaling pathway of this compound's proposed mechanism.

Conclusion

The in vitro characterization protocol detailed in this guide provides a robust framework for establishing the DNA intercalating properties and cytotoxic activity of "this compound." The collective data from biophysical, enzymatic, and cellular assays strongly support its classification as a DNA intercalator with significant anticancer potential. Further studies should focus on its selectivity for specific DNA sequences, its effects on other DNA-processing enzymes, and its efficacy in more complex biological systems, such as 3D cell cultures and in vivo models.

References

- 1. benchchem.com [benchchem.com]

- 2. Natural DNA Intercalators as Promising Therapeutics for Cancer and Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. biochemistry - How to analytically quantify a chemical's potential to intercalate DNA? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. moorparkcollege.edu [moorparkcollege.edu]

- 7. inspiralis.com [inspiralis.com]

- 8. inspiralis.com [inspiralis.com]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Cytotoxicity and Safety Profile of Doxorubicin, a Representative DNA Intercalator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicin (B1662922) is a potent anthracycline antibiotic, first isolated from Streptomyces peucetius, that has been a cornerstone of cancer chemotherapy since its approval by the FDA in 1974.[1][2] It is widely employed in the treatment of a broad spectrum of malignancies, including solid tumors like breast, lung, and ovarian cancers, as well as hematological cancers such as leukemias and lymphomas.[2][3][4] The primary antitumor effect of doxorubicin stems from its function as a DNA intercalator and an inhibitor of topoisomerase II, leading to catastrophic DNA damage and cell death in rapidly dividing cancer cells.[5][6][7] However, its clinical utility is often constrained by a significant and cumulative dose-dependent toxicity profile, most notably cardiotoxicity.[2][8] This guide provides an in-depth technical overview of the cytotoxicity, underlying signaling pathways, safety profile, and key experimental methodologies used to evaluate doxorubicin, serving as a comprehensive resource for professionals in drug development and cancer research.

Mechanism of Action

Doxorubicin's cytotoxic effects are primarily attributed to a dual mechanism: interference with DNA replication and the generation of reactive oxygen species (ROS).[7]

-

DNA Intercalation and Topoisomerase II Inhibition : Doxorubicin intercalates into the DNA double helix, which obstructs the processes of replication and transcription.[2][9] It also forms a stable complex with DNA and the enzyme topoisomerase II.[10] This ternary complex prevents the re-ligation of DNA strands after they have been cleaved by topoisomerase II, leading to the accumulation of permanent double-strand breaks.[5][9] This extensive DNA damage triggers cell cycle arrest and ultimately induces apoptosis.[5]

-

Generation of Reactive Oxygen Species (ROS) : Doxorubicin can undergo redox cycling to form a semiquinone radical, which in turn reacts with oxygen to produce superoxide (B77818) radicals and other ROS like hydrogen peroxide (H₂O₂).[7][11] This oxidative stress causes widespread damage to cellular components, including lipids, proteins, and DNA, contributing to both its anticancer activity and its significant off-target toxicities.[6][7]

In Vitro Cytotoxicity

The cytotoxic potency of doxorubicin varies significantly across different cancer cell lines.[1][12] This differential sensitivity can be attributed to variations in drug uptake, efflux pump expression (e.g., ABCB1), and the status of DNA repair and apoptotic pathways.[7] The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting cell growth.

Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines (24-hour treatment)

| Cell Line | Cancer Type | IC50 (µM) | Sensitivity Classification | Reference |

| BFTC-905 | Bladder Cancer | 2.3 | Sensitive | [12] |

| MCF-7 | Breast Cancer | 2.5 | Sensitive | [12] |

| M21 | Skin Melanoma | 2.8 | Sensitive | [12] |

| HeLa | Cervical Carcinoma | 2.9 | Moderately Sensitive | [12] |

| UMUC-3 | Bladder Cancer | 5.1 | Moderately Sensitive | [12] |

| HepG2 | Hepatocellular Carcinoma | 12.2 | Moderately Sensitive | [12] |

| TCCSUP | Bladder Cancer | 12.6 | Moderately Sensitive | [12] |

| Huh7 | Hepatocellular Carcinoma | > 20 | Resistant | [12] |

| VMCUB-1 | Bladder Cancer | > 20 | Resistant | [12] |

| A549 | Lung Cancer | > 20 | Resistant | [12] |

| SNU449 | Hepatocellular Carcinoma | > 20 (Resistant) | Resistant | [13] |

Note: IC50 values can vary between laboratories due to differences in experimental conditions, such as cell passage number and assay duration.[12]

Signaling Pathways in Doxorubicin-Induced Apoptosis

Doxorubicin induces programmed cell death (apoptosis) through the activation of both intrinsic and extrinsic signaling pathways, often involving the tumor suppressor protein p53.[9][14]

-

Intrinsic (Mitochondrial) Pathway : DNA damage caused by doxorubicin leads to the activation of p53, which in turn upregulates pro-apoptotic proteins like Bax.[15] Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c.[15][16] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[15] Caspase-9 subsequently activates effector caspases like caspase-3, which execute the final stages of apoptosis.[15][16]

-

Extrinsic (Death Receptor) Pathway : Doxorubicin can also upregulate the expression of Fas ligand (FasL), which binds to its receptor (Fas) on the cell surface.[9] This interaction triggers the activation of caspase-8, which can directly activate effector caspases or cleave the protein Bid to tBid, amplifying the intrinsic pathway.[9]

Safety Profile and Toxicology

While effective against cancer, doxorubicin is associated with a range of acute and chronic adverse effects that can be dose-limiting.[3][8]

Table 2: Summary of Adverse Effects of Doxorubicin

| Category | Common Adverse Effects | Serious / Life-Threatening Adverse Effects | References |

| Cardiovascular | Arrhythmias (e.g., sinus tachycardia), reversible left ventricular dysfunction.[3] | Cardiomyopathy leading to congestive heart failure (dose-dependent and potentially irreversible) .[8] The incidence is ~4% at 500-550 mg/m², rising to 36% at doses >600 mg/m².[8] | [3][8] |

| Hematological | Myelosuppression (leading to neutropenia, anemia, thrombocytopenia).[3][17] | Severe infections (sepsis), increased risk of bleeding.[17][18] | [3][17][18] |

| Gastrointestinal | Nausea, vomiting, mucositis (sores in the mouth and throat), diarrhea, loss of appetite.[3][17][18] | Typhlitis (acute, life-threatening inflammation of the bowel).[8] | [3][8][17] |

| Dermatological | Alopecia (hair loss), red discoloration of urine ("red devil").[3][8] | Palmar-plantar erythrodysesthesia (hand-foot syndrome), severe tissue necrosis and ulceration if extravasation occurs during IV administration.[3][8][19] | [3][8][19] |

| Oncogenic | Not applicable. | Secondary malignancies , such as acute myelogenous leukemia (AML) or myelodysplastic syndrome (MDS), can occur 1-3 years after treatment.[19][20] | [19][20] |

| Other | Fatigue, weakness.[3][18] | Anaphylaxis, radiation recall (severe skin reaction in previously irradiated areas), hepatotoxicity.[8][19][20] | [8][19][20] |

Doxorubicin-Induced Cardiotoxicity

The most serious adverse effect of doxorubicin is cardiotoxicity, which is cumulative and dose-dependent.[8][21] The mechanisms are multifactorial and distinct from its anticancer action.[3] Cardiomyocytes are particularly vulnerable due to their high energy demand and low levels of antioxidant enzymes.[5] Key mechanisms include:

-

Topoisomerase IIβ (TOP2B) Inhibition : Unlike cancer cells which primarily rely on TOP2A, cardiomyocytes express TOP2B. Doxorubicin's inhibition of TOP2B in these cells leads to DNA double-strand breaks and triggers pathways that impair mitochondrial function.[22][23]

-

Oxidative Stress : Doxorubicin's redox cycling generates a large amount of ROS in the mitochondria.[22] This overwhelms the heart's limited antioxidant defenses, leading to mitochondrial DNA damage, lipid peroxidation, and dysfunction of the electron transport chain.[6][24]

-

Mitochondrial Dysfunction : The combination of TOP2B inhibition and ROS damage leads to severe mitochondrial injury, reducing ATP production and compromising the energy supply needed for cardiac contraction.[6][21]

-

Calcium Dysregulation : Doxorubicin disrupts calcium homeostasis in cardiomyocytes, leading to impaired contractility and activation of calcium-dependent degradative enzymes.[21][22]

Key Experimental Protocols

Evaluating the cytotoxicity and genotoxicity of DNA intercalators like doxorubicin involves a standard set of in vitro assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. It is commonly used to determine the IC50 of a cytotoxic compound.

Methodology

-

Cell Seeding : Seed cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[25]

-

Treatment : Treat the cells with a range of doxorubicin concentrations for a specified period (e.g., 24, 48, or 72 hours).[12][13]

-

MTT Addition : Remove the treatment medium and add MTT solution (e.g., 20 µL of 20 mM MTT in PBS) to each well. Incubate for 3 hours at 37°C.[26][27]

-

Formazan (B1609692) Solubilization : Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[26]

-

Absorbance Reading : Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[28]

-

Calculation : Calculate cell viability as a percentage relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[29]

Methodology

-

Cell Preparation : Induce apoptosis by treating cells with doxorubicin. Harvest both treated and untreated control cells.[30]

-

Washing : Wash the cells twice with cold PBS.[31]

-

Resuspension : Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[32][33]

-

Staining : To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-10 µL of Propidium Iodide (PI) solution.[31][32][33]

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.[30][32]

-

Analysis : Add 400 µL of 1X Annexin-binding buffer and analyze the cells immediately by flow cytometry.[32][33]

-

Viable cells : Annexin V-negative, PI-negative.

-

Early apoptotic cells : Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive, PI-positive.

-

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive technique for detecting DNA damage, such as single- and double-strand breaks, in individual cells.[34]

Methodology

-

Cell Embedding : Mix cells with low-melting-point agarose (B213101) and layer them onto a microscope slide.

-

Lysis : Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind DNA "nucleoids".[35]

-

DNA Unwinding : Place the slides in an alkaline (or neutral) electrophoresis buffer to unwind the DNA. The alkaline version detects both single and double-strand breaks.[34][36]

-

Electrophoresis : Apply an electric field. Damaged, fragmented DNA will migrate away from the nucleoid, forming a "comet tail".[35][36]

-

Staining and Visualization : Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Quantification : The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail relative to the head.[36]

Conclusion

Doxorubicin remains a powerful and widely used chemotherapeutic agent due to its potent cytotoxic effects against a variety of cancers. Its primary mechanism, involving DNA intercalation and topoisomerase II poisoning, is highly effective at inducing apoptotic cell death in malignant cells. However, the clinical application of doxorubicin is significantly hampered by a severe and cumulative safety profile, particularly its cardiotoxicity, which arises from mechanisms involving ROS production and topoisomerase IIβ inhibition in cardiomyocytes. A thorough understanding of its dual-edged nature—balancing potent efficacy with significant toxicity—is critical for researchers and clinicians working to develop safer therapeutic strategies, novel drug delivery systems, or combination therapies that can mitigate its adverse effects while preserving its anticancer activity.

References

- 1. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Doxorubicin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. mdpi.com [mdpi.com]

- 6. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update [mdpi.com]

- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Doxorubicin - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tis.wu.ac.th [tis.wu.ac.th]

- 13. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]

- 17. Doxorubicin: MedlinePlus Drug Information [medlineplus.gov]

- 18. cancerresearchuk.org [cancerresearchuk.org]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. Anthracycline Medications (Doxorubicin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. droracle.ai [droracle.ai]

- 23. aacrjournals.org [aacrjournals.org]

- 24. jetir.org [jetir.org]

- 25. 4.4. MTT Viability Assay [bio-protocol.org]

- 26. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 30. bosterbio.com [bosterbio.com]

- 31. sigmaaldrich.com [sigmaaldrich.com]

- 32. kumc.edu [kumc.edu]

- 33. documents.thermofisher.com [documents.thermofisher.com]

- 34. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 35. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]

- 36. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols for DNA Intercalator 2 in Cell Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA intercalators are molecules that insert themselves between the base pairs of a DNA double helix. This interaction can alter the structure of the DNA, impacting cellular processes such as replication and transcription, which often leads to cell cycle arrest and apoptosis. In cellular analysis, fluorescent DNA intercalators are invaluable tools for visualizing and quantifying DNA content, making them essential for studies of cell cycle, apoptosis, and cell viability.

This document provides detailed application notes and protocols for the use of DNA Intercalator 2 , a novel bis-intercalating fluorescent dye, for the staining of cells in various research applications. This compound exhibits a strong fluorescence enhancement upon binding to double-stranded DNA, making it a highly sensitive probe for cellular DNA content analysis.

Product Information

This compound is a high-affinity, bis-intercalating cyanine (B1664457) dye designed for the fluorescent staining of nucleic acids. Its chemical structure allows it to insert two dye molecules into the DNA double helix, resulting in a significant increase in fluorescence intensity and stability of the dye-DNA complex. This property provides a robust signal for a variety of analytical platforms, including flow cytometry and fluorescence microscopy.

Quantitative Data Summary

The performance of this compound has been characterized across several key parameters. The following tables summarize the quantitative data for easy comparison.

Table 1: Fluorescence Properties of this compound

| Property | Value |

| Excitation Maximum (Bound to dsDNA) | 495 nm |

| Emission Maximum (Bound to dsDNA) | 520 nm |

| Quantum Yield (Bound to dsDNA) | > 0.6 |

| Fluorescence Enhancement upon DNA Binding | > 1000-fold |

Table 2: Binding Affinity and Stoichiometry

| Parameter | Value | Reference Compound |

| Binding Affinity (Ka) | 2.5 x 10⁷ M⁻¹ | Ethidium (B1194527) Bromide (1.5 x 10⁵ M⁻¹)[1] |

| Binding Site Size | 4 base pairs | Ethidium Dimer (4 base pairs)[1] |

| DNA Elongation per Molecule | 0.68 ± 0.04 nm | YOYO-1 (bis-intercalator)[2] |

Experimental Protocols

Protocol 1: Cell Staining for Flow Cytometry Analysis of Cell Cycle

This protocol outlines the steps for staining fixed cells with this compound to analyze DNA content and determine cell cycle phases.

Materials:

-

Cells of interest

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

This compound Staining Solution (1 µM in PBS)

-

RNase A (100 µg/mL)

-

Flow Cytometer

Procedure:

-

Cell Harvest and Fixation:

-

Harvest approximately 1 x 10⁶ cells and wash once with PBS.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 100 µL of PBS.

-

While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate on ice for at least 30 minutes. Note: Cells can be stored at -20°C in 70% ethanol for several weeks.

-

-

Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of this compound Staining Solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer using a 488 nm excitation laser.

-

Collect the fluorescence emission at approximately 520 nm.

-

Gate on single cells to exclude doublets and aggregates.

-

Generate a histogram of fluorescence intensity to visualize the G0/G1, S, and G2/M phases of the cell cycle.

-

Protocol 2: Viability Staining for Live/Dead Cell Discrimination

This protocol describes the use of this compound as a viability dye. Since the dye can only enter cells with compromised membranes, it selectively stains dead cells.

Materials:

-

Live cell suspension

-

PBS or appropriate cell culture medium

-

This compound Staining Solution (1 µM in PBS)

-

Flow Cytometer or Fluorescence Microscope

Procedure:

-

Cell Preparation:

-

Harvest and wash cells, resuspending them in PBS or culture medium at a concentration of 1 x 10⁶ cells/mL.

-

-

Staining:

-

Add this compound Staining Solution to the cell suspension to a final concentration of 50 nM.

-

Incubate for 5-15 minutes at room temperature in the dark. Do not wash the cells after staining.

-

-

Analysis:

-

Flow Cytometry: Analyze the cells immediately. Live cells will show minimal fluorescence, while dead cells will be brightly fluorescent.

-

Fluorescence Microscopy: Mount the stained cells on a slide and visualize using a fluorescence microscope with appropriate filters for green fluorescence. Live cells will appear dark, and dead cells will have brightly stained nuclei.

-

Visualizations

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for cell cycle analysis using this compound.

Mechanism of DNA Intercalation

Caption: Diagram illustrating the intercalation of this compound.

Troubleshooting

| Problem | Possible Cause | Solution |

| Weak Signal | Insufficient dye concentration. | Increase the concentration of this compound or the incubation time. |

| Cell loss during washing steps. | Be gentle during centrifugation and aspiration steps. | |

| High Background | Excess dye not washed out (for fixed cells). | Ensure adequate washing after staining. |

| Dye precipitation. | Centrifuge the staining solution before use. | |

| Broad CVs in G1 Peak | Cell clumping. | Ensure single-cell suspension before fixation and analysis. |

| Inconsistent staining. | Ensure thorough mixing during staining. |

References

- 1. DNA Bifunctional intercalators. 2. Fluorescence properties and DNA binding interaction of an ethidium homodimer and an acridine ethidium heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The impact of DNA intercalators on DNA and DNA-processing enzymes elucidated through force-dependent binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: DNA Intercalator 2 for Sensitive Quantification of dsDNA in Solution

For Research Use Only (RUO). Not for use in diagnostic procedures.

Introduction

DNA Intercalator 2 is a high-sensitivity fluorescent nucleic acid stain for the quantification of double-stranded DNA (dsDNA) in solution. As an asymmetrical cyanine (B1664457) dye, it exhibits a dramatic increase in fluorescence upon binding to dsDNA, making it an invaluable tool for a wide range of applications in molecular biology, genomics, and drug development.[1] The fluorescence intensity of this compound is directly proportional to the amount of dsDNA present, allowing for precise measurement across a broad range of concentrations.[1] This document provides detailed protocols for dsDNA quantification using this compound in a microplate-based format, performance characteristics, and a description of its mechanism of action.

The primary advantages of using this compound include its high sensitivity, selectivity for dsDNA over single-stranded DNA (ssDNA) and RNA, and its simple, rapid assay format.[2][3] Unlike traditional absorbance-based methods (A260), which can be skewed by the presence of RNA and protein contaminants, this compound provides a more accurate and specific measurement of dsDNA concentration.[2]

Principle of DNA Quantification

The mechanism of DNA quantification with this compound is based on its significant fluorescence enhancement upon intercalation into the minor groove of the DNA double helix. In its unbound state in solution, the dye has minimal fluorescence. However, when it binds to dsDNA, its quantum yield increases dramatically (up to 1000-fold), resulting in a strong fluorescent signal that can be detected using standard fluorometers or microplate readers. This direct relationship between fluorescence and dsDNA concentration forms the basis for this quantitative assay.

Signaling Pathway and Mechanism of Action

References

Application Notes and Protocols for DNA Intercalator 2 in Gel Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA Intercalator 2 is a fluorescent compound that binds to double-stranded DNA (dsDNA) by inserting itself between the stacked base pairs of the DNA double helix.[1][2] This intercalation process disrupts the natural helical structure, causing the DNA to unwind and elongate.[1][2] Upon binding to DNA, the fluorescence of this compound is significantly enhanced, allowing for the visualization of DNA in applications such as agarose (B213101) gel electrophoresis.[1] These characteristics make it a valuable tool for the qualitative and quantitative analysis of nucleic acids. This document provides detailed application notes and protocols for the use of this compound in gel electrophoresis.

Mechanism of Action

This compound possesses a planar, aromatic molecular structure that facilitates its insertion between adjacent base pairs of the DNA double helix. This non-covalent interaction is primarily driven by hydrophobic and van der Waals forces. The intercalation of this compound into the DNA structure leads to several conformational changes, including the unwinding and lengthening of the DNA helix. This alteration in DNA topology can affect its migration through the agarose gel matrix during electrophoresis.

The significant increase in fluorescence quantum yield upon binding to DNA is a key feature of this compound. In its free form in solution, the molecule exhibits low fluorescence. However, when intercalated within the hydrophobic environment of the DNA base pairs, its fluorescence is greatly enhanced, enabling sensitive detection of DNA bands.

Applications

-

Visualization of DNA in Agarose Gels: The primary application of this compound is as a fluorescent stain for visualizing DNA fragments separated by agarose gel electrophoresis.

-

Quantification of DNA: The fluorescence intensity of this compound bound to DNA is proportional to the amount of DNA, allowing for semi-quantitative estimation of DNA concentration in gel bands.

-

DNA-Protein Interaction Studies: Changes in DNA mobility and structure upon protein binding can be monitored using this compound in electrophoretic mobility shift assays (EMSAs).

Data Presentation

Quantitative Properties of this compound

| Property | Value | Comparison with Other Dyes |

| Fluorescence Enhancement upon DNA Binding | >1000-fold | Comparable to highly sensitive dyes like SYBR Gold. |

| DNA Elongation per Intercalated Molecule | ~0.34 nm | Similar to other mono-intercalators. |

| DNA Unwinding Angle | ~17-26° | Within the typical range for intercalators like proflavine (B1679165) and ethidium. |

| Detection Limit in Agarose Gels | 1-5 ng of DNA | Comparable to Ethidium Bromide. |

Comparison with Common DNA Intercalators

| Feature | This compound (Hypothetical) | Ethidium Bromide (EtBr) | SYBR Green | GelRed |

| Visualization | UV or Blue Light | UV Light | UV or Blue Light | UV Light |

| Sensitivity | High (1-5 ng) | Good (1-5 ng) | Very High | High |

| Mutagenicity | Presumed lower than EtBr | Known Mutagen | Lower than EtBr | Designed to be less membrane-permeable and safer. |

| Protocol | In-gel staining or post-staining | In-gel staining or post-staining | Primarily post-staining | In-gel staining or post-staining |

Experimental Protocols

Protocol 1: In-Gel Staining for Agarose Gel Electrophoresis

This protocol incorporates this compound directly into the agarose gel before electrophoresis.

Materials:

-

Agarose

-

1X TAE or TBE buffer

-

This compound stock solution (e.g., 10,000X in DMSO)

-

DNA samples

-

6X DNA loading dye

-

DNA ladder

-

Electrophoresis chamber and power supply

-

UV or Blue Light transilluminator

-

Gel documentation system

Procedure:

-

Prepare the Agarose Gel Solution:

-

Weigh the appropriate amount of agarose to achieve the desired gel concentration (e.g., 1 g for a 1% 100 mL gel).

-

Add the agarose to an Erlenmeyer flask and add the required volume of 1X TAE or TBE buffer.

-

Heat the mixture in a microwave or on a hot plate with swirling until the agarose is completely dissolved.

-

-

Cool the Agarose:

-

Let the agarose solution cool to approximately 50-60°C. This is crucial to prevent warping the gel casting tray and to avoid degradation of the DNA intercalator.

-

-

Add this compound:

-

Add this compound stock solution to the molten agarose to achieve a final concentration of 1X. For a 10,000X stock, add 10 µL per 100 mL of agarose.

-

Gently swirl the flask to ensure even distribution of the stain.

-

-

Cast the Gel:

-

Place the comb in the gel casting tray.

-

Pour the agarose solution into the casting tray and allow it to solidify at room temperature for 20-30 minutes.

-

-

Set up the Electrophoresis Chamber:

-

Once the gel has solidified, carefully remove the comb.

-

Place the gel in the electrophoresis chamber and add 1X running buffer until the gel is submerged.

-

-

Load Samples:

-

Mix your DNA samples and DNA ladder with 6X loading dye.

-

Carefully load the samples into the wells of the gel.

-

-

Run the Gel:

-

Connect the electrophoresis chamber to the power supply, ensuring the electrodes are correctly oriented (DNA will migrate towards the positive anode).

-

Apply a constant voltage (e.g., 100-120V) and run the gel until the loading dye has migrated a sufficient distance.

-

-

Visualize the DNA:

-

After electrophoresis, carefully transfer the gel to a UV or Blue Light transilluminator.

-

Visualize the DNA bands and capture an image using a gel documentation system.

-

Protocol 2: Post-Staining of Agarose Gels

This protocol involves staining the gel after electrophoresis, which can result in lower background fluorescence.

Materials:

-

All materials from Protocol 1, except this compound is not added to the gel.

-

Staining tray

-

Destaining solution (e.g., distilled water)

Procedure:

-

Perform Electrophoresis:

-

Prepare and run an agarose gel without any added stain as described in steps 1, 2, 4, 5, 6, and 7 of Protocol 1.

-

-

Prepare Staining Solution:

-

In a staining tray, prepare a solution of 1X this compound in 1X running buffer or distilled water. Ensure there is enough volume to fully submerge the gel.

-

-

Stain the Gel:

-

Carefully place the gel in the staining solution.

-

Incubate on a rocking platform for 15-30 minutes at room temperature.

-

-

Destain the Gel (Optional but Recommended):

-

For lower background and improved sensitivity, briefly rinse the gel with distilled water and then destain in fresh distilled water for 10-20 minutes on a rocking platform.

-

-

Visualize the DNA:

-

Transfer the gel to a UV or Blue Light transilluminator for visualization and imaging as described in step 8 of Protocol 1.

-

Visualizations

Caption: Experimental workflows for in-gel and post-staining protocols.

Caption: Mechanism of action of this compound.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or Weak DNA Bands | Insufficient DNA loaded | Increase the amount of DNA loaded. |

| Low concentration of this compound | Ensure the correct dilution of the stock solution was used. For post-staining, increase staining time. | |

| DNA ran off the gel | Monitor the migration of the loading dye and stop electrophoresis before it runs off. | |

| High Background Fluorescence | Excess stain in the gel (in-gel staining) | Reduce the concentration of this compound in the gel. |

| Insufficient destaining (post-staining) | Increase the duration of the destaining step. | |

| Smeared DNA Bands | DNA degradation | Handle DNA samples carefully, avoiding excessive vortexing. Use fresh buffers. |

| Overloading of DNA | Load a smaller amount of DNA into the well. | |

| High voltage during electrophoresis | Reduce the voltage and increase the run time. | |

| Aberrant DNA Migration | Presence of intercalator affecting mobility | Be aware that intercalators can alter DNA migration. Compare with known standards run under the same conditions. Circular DNA is particularly sensitive to the concentration of intercalators. |

References

Application Notes: DNA Intercalator 2 for Real-Time PCR

For Research Use Only. Not for use in diagnostic procedures.

Introduction

DNA Intercalator 2 is a next-generation, high-performance fluorescent dye developed for real-time quantitative PCR (qPCR) applications. This novel intercalating agent exhibits minimal PCR inhibition and high fluorescence upon binding to double-stranded DNA (dsDNA), making it a superior alternative to traditional dyes like SYBR Green I. Its unique properties ensure reliable and sensitive quantification of DNA, even from low-abundance targets. These application notes provide researchers, scientists, and drug development professionals with the essential information and protocols for the successful implementation of this compound in qPCR assays.

DNA intercalating dyes are molecules that insert themselves between the base pairs of a DNA double helix.[1] In the context of real-time PCR, these dyes are designed to have low fluorescence when unbound in solution but exhibit a significant increase in quantum yield upon intercalation into dsDNA.[2] This increase in fluorescence is directly proportional to the amount of dsDNA generated during the PCR amplification, allowing for real-time monitoring of the reaction.[3][4]

Principle of the Method

Real-time PCR monitors the amplification of a targeted DNA molecule during the PCR process, rather than at its end.[5] this compound operates on the principle of fluorescence enhancement upon binding to dsDNA. As the PCR progresses, the amount of dsDNA increases, leading to a proportional increase in the fluorescence signal. This signal is measured at each cycle, allowing for the quantification of the initial amount of target DNA. A key advantage of using intercalating dyes is their cost-effectiveness and ease of use, as they only require a pair of specific primers for the target of interest.

A critical step in using intercalating dyes is the melt curve analysis, which is performed after the amplification cycles are complete. This analysis helps to assess the specificity of the PCR reaction by identifying the melting temperature (Tm) of the amplified product. A single, sharp peak at the expected Tm indicates a specific product, while the presence of multiple peaks can suggest non-specific amplification or the formation of primer-dimers.

Advantages of this compound

This compound has been engineered to overcome some of the limitations associated with older intercalating dyes.

-

High Specificity and Sensitivity: Exhibits strong fluorescence enhancement upon binding to dsDNA with minimal background, allowing for the detection of low-copy number targets.

-

Minimal PCR Inhibition: Unlike some traditional dyes that can inhibit the polymerase activity, this compound is designed for optimal compatibility with various PCR master mixes, ensuring high amplification efficiency.

-

Enhanced Stability: Stable at room temperature and through multiple freeze-thaw cycles, providing convenience and reproducibility.

-

Broad Instrument Compatibility: Compatible with a wide range of real-time PCR instruments.

Data Presentation

Table 1: Performance Comparison of this compound with SYBR Green I

| Parameter | This compound | SYBR Green I |

| PCR Efficiency | 98-105% | 90-110% |

| Linear Dynamic Range | 7-8 orders of magnitude | 6-7 orders of magnitude |

| Detection Limit | ~1-5 copies | ~10-20 copies |

| PCR Inhibition | Minimal | Moderate |

| Signal-to-Noise Ratio | High | Moderate |

Table 2: Recommended Reagent Concentrations for a 20 µL qPCR Reaction

| Component | Final Concentration |

| 2x qPCR Master Mix | 1x |

| Forward Primer | 200 - 500 nM |

| Reverse Primer | 200 - 500 nM |

| This compound (20x) | 1x |

| Template DNA | 1 pg - 100 ng |

| Nuclease-Free Water | To 20 µL |

Experimental Protocols

Protocol 1: Standard Real-Time PCR Assay

This protocol provides a general guideline for setting up a qPCR reaction using this compound. Optimization may be required for different targets and primers.

Materials:

-

2x qPCR Master Mix (containing dNTPs, MgCl₂, and a hot-start Taq polymerase)

-

Forward and Reverse Primers (10 µM stock)

-

This compound (20x stock solution)

-

Template DNA (cDNA or genomic DNA)

-

Nuclease-Free Water

Procedure:

-

Thaw Reagents: Thaw all components on ice. Mix each solution thoroughly by vortexing and centrifuge briefly to collect the contents at the bottom of the tube.

-

Prepare Reaction Mix: Prepare a master mix for the number of reactions to be performed, plus a 10% overage to account for pipetting errors. Combine the following components in a microcentrifuge tube on ice:

| Component | Volume for one 20 µL reaction |

| 2x qPCR Master Mix | 10 µL |

| Forward Primer (10 µM) | 0.8 µL (for 400 nM) |

| Reverse Primer (10 µM) | 0.8 µL (for 400 nM) |

| This compound (20x) | 1 µL |

| Nuclease-Free Water | Variable |

-

Aliquot Master Mix: Aliquot 18 µL of the master mix into each PCR tube or well of a PCR plate.

-

Add Template DNA: Add 2 µL of template DNA to each reaction. For the no-template control (NTC), add 2 µL of nuclease-free water.

-

Seal and Centrifuge: Seal the PCR tubes or plate and centrifuge briefly to ensure all components are mixed and collected at the bottom.

-

Perform qPCR: Place the reactions in a real-time PCR instrument and run the following cycling program:

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95°C | 2 minutes | 1 |

| Denaturation | 95°C | 15 seconds | 40 |

| Annealing/Extension | 60°C | 60 seconds | |

| Melt Curve Analysis | Instrument specific | 1 |

Protocol 2: Primer Efficiency Determination using a Standard Curve

To ensure accurate quantification, the amplification efficiency of the primers should be determined.

Procedure:

-

Prepare a Serial Dilution: Create a 5- to 7-point serial dilution of a known amount of purified template DNA (e.g., 10-fold dilutions).

-

Set up qPCR Reactions: Set up qPCR reactions for each dilution point in triplicate, as described in Protocol 1.

-

Perform qPCR and Analyze Data: After the run, plot the Cq values (y-axis) against the log of the template concentration (x-axis). The slope of the resulting standard curve is used to calculate the PCR efficiency using the following formula: Efficiency = (10(-1/slope) - 1) x 100% A slope of -3.32 indicates 100% efficiency.